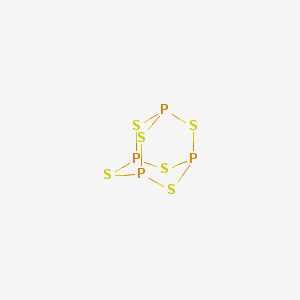
Tetraphosphorus hexasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorus hexasulfide is an inorganic compound with the chemical formula P₄S₆. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, consisting of a tetrahedral array of four phosphorus atoms bonded to six sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphorus hexasulfide can be synthesized through the thermolysis of mixtures of phosphorus and sulfur. One common method involves abstracting a sulfur atom from tetraphosphorus heptasulfide (P₄S₇) using triphenylphosphine: [ \text{P}_4\text{S}_7 + \text{Ph}_3\text{P} \rightarrow \text{P}_4\text{S}_6 + \text{Ph}_3\text{PS} ] Another method involves treating alpha-tetraphosphorus pentasulfide (α-P₄S₅) with triphenylarsine sulfide in carbon disulfide (CS₂) to yield alpha-tetraphosphorus hexasulfide (α-P₄S₆) .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorus hexasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine.
Reduction: Reduction reactions often involve reagents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphorus oxides and sulfur oxides.
Reduction: Reduction can produce lower phosphorus sulfides or elemental phosphorus and sulfur.
Substitution: Substitution reactions can yield various phosphorus halides and sulfur-containing compounds.
Scientific Research Applications
Tetraphosphorus hexasulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds and as a precursor for the preparation of organophosphorus compounds.
Medicine: this compound and its derivatives are being explored for their potential use in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism by which tetraphosphorus hexasulfide exerts its effects involves its ability to undergo homolytic substitution reactions. This mechanism is responsible for its radical-trapping antioxidant activity. The compound’s molecular targets include various reactive oxygen species and free radicals, which it neutralizes through the formation of stabilized perthiyl radicals .
Comparison with Similar Compounds
- Phosphorus sesquisulfide (P₄S₃)
- Phosphorus pentasulfide (P₄S₅)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
Comparison: Tetraphosphorus hexasulfide is unique among phosphorus sulfides due to its specific molecular structure and reactivity. Unlike phosphorus sesquisulfide, which is used in match production, this compound has broader applications in chemistry and industry. Compared to phosphorus pentasulfide, which is produced on a larger scale, this compound is more specialized and used in specific research and industrial applications .
Properties
CAS No. |
12165-71-8 |
|---|---|
Molecular Formula |
P4S6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3 |
InChI Key |
ZYCRSZQVMREWQH-UHFFFAOYSA-N |
Canonical SMILES |
P12SP3SP(S1)SP(S2)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


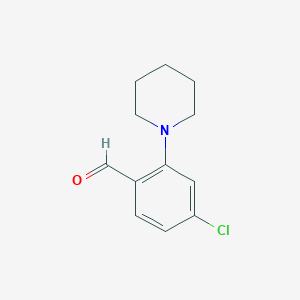
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
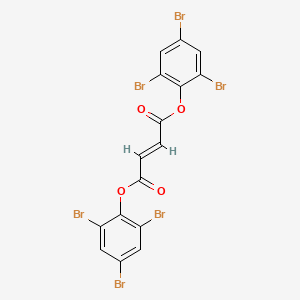
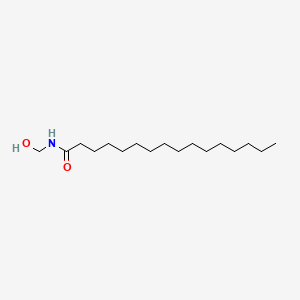
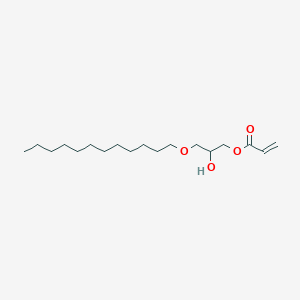
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
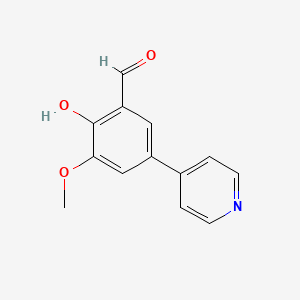
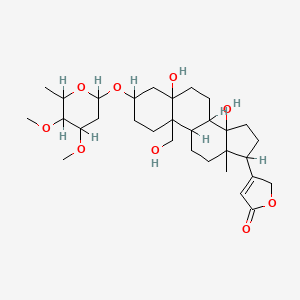
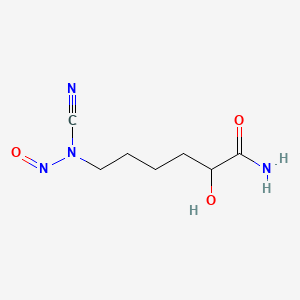
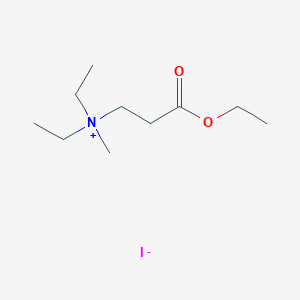
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)


